Technical Guide: Methyl 5-amino-2-methoxyisonicotinate (CAS 1368183-31-6)
Technical Guide: Methyl 5-amino-2-methoxyisonicotinate (CAS 1368183-31-6)
Part 1: Executive Summary & Chemical Identity
Methyl 5-amino-2-methoxyisonicotinate (CAS 1368183-31-6) is a specialized pyridine building block extensively utilized in modern medicinal chemistry. It serves as a critical scaffold for the synthesis of heterocyclic drug candidates, particularly in the fields of oncology (ENPP-1 inhibitors), virology (HBV capsid assembly modulators), and neurology (T-type calcium channel blockers).
Its structural value lies in the orthogonal reactivity of its three functional handles:
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C4-Methyl Ester: A masked carboxylic acid ready for amide coupling or heterocycle formation.
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C5-Amino Group: A nucleophilic handle for sulfonylation, urea formation, or Buchwald-Hartwig couplings.
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C2-Methoxy Group: A stable electron-donating substituent that modulates the electronic properties of the pyridine ring and improves solubility/metabolic stability in downstream pharmacophores.
Critical Disambiguation Note
Attention Researchers: There is a frequent nomenclature confusion between two isomers:
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Target Compound (CAS 1368183-31-6): Methyl 5-amino-2-methoxy isonicotinate.[1][2][3] (Amino at C5, Methoxy at C2).[3][4][5][6]
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Isomer B: Methyl 2-amino-5-methoxy isonicotinate. (Amino at C2, Methoxy at C5).[3][4][5][6][7]
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Directive: This guide focuses on CAS 1368183-31-6 .[1][5] Verify your specific structural requirement before procurement or synthesis.
Physicochemical Profile[7][8][9][10][11][12][13][14]
| Property | Value |
| CAS Number | 1368183-31-6 |
| IUPAC Name | Methyl 5-amino-2-methoxypyridine-4-carboxylate |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| SMILES | COC1=NC=C(N)C(=C1)C(=O)OC |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |
| Predicted LogP | ~1.1 - 1.4 |
| pKa (Conj.[7][8] Acid) | ~3.5 (Pyridine N), ~20 (Amine) |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of CAS 1368183-31-6 typically follows a nucleophilic aromatic substitution followed by a reduction sequence. The presence of the electron-withdrawing ester and nitro groups in precursors facilitates the introduction of the methoxy group.
Retrosynthetic Analysis
The most robust route proceeds from 2-chloro-5-nitroisonicotinic acid methyl ester . The chlorine at C2 is highly activated for displacement by methoxide due to the para-nitro and ortho-nitrogen positioning.
Detailed Synthetic Workflow
Step 1: Methoxylation (Nucleophilic Aromatic Substitution)
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Precursor: Methyl 2-chloro-5-nitroisonicotinate.
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Conditions: 0°C to Room Temperature (RT), 2–4 hours.
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Mechanism: SNAr displacement of chloride by methoxide.
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Protocol:
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Dissolve methyl 2-chloro-5-nitroisonicotinate (1.0 eq) in anhydrous MeOH.
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Add NaOMe (1.1 eq) dropwise at 0°C to prevent ester hydrolysis or transesterification side reactions.
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Monitor by TLC/LC-MS for disappearance of starting material.
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Quench with dilute acetic acid or NH₄Cl(aq).
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Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Yield: Typically >85%.[11] Product: Methyl 2-methoxy-5-nitroisonicotinate.
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Step 2: Nitro Reduction
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Precursor: Methyl 2-methoxy-5-nitroisonicotinate.
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Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH.
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Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, EtOH/H₂O (reflux).
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Selection Logic: Method A is cleaner for small scale; Method B is preferred if halogen substituents sensitive to hydrogenolysis are present elsewhere (though not applicable to this core).
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Protocol (Method A):
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Suspend precursor in MeOH under N₂.
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Add 10 wt% Pd/C catalyst carefully.
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Purge with H₂ and stir under H₂ balloon for 4–12 hours.
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Filter through Celite pad to remove catalyst (Caution: Pyrophoric).
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Concentrate filtrate to afford the target amine.
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Yield: 90–98%.[11] Product: Methyl 5-amino-2-methoxyisonicotinate .
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Figure 1: Synthetic pathway for CAS 1368183-31-6 via SNAr and Nitro Reduction.[9]
Part 3: Applications in Drug Discovery[18]
This scaffold is a "privileged structure" in medicinal chemistry, often used to create bicyclic systems or substituted pyridines that interact with kinase ATP pockets or viral capsid proteins.
ENPP-1 Inhibitors (Immuno-Oncology)
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Target: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1).
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Mechanism: Inhibition of ENPP-1 prevents the hydrolysis of cGAMP, thereby enhancing the STING pathway activation in the tumor microenvironment.
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Chemistry: The C5-amino group is often derivatized into a sulfonamide or urea, while the C4-ester is converted to an amide or heterocycle (e.g., oxadiazole) to engage the active site.
HBV Capsid Assembly Modulators
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Target: Hepatitis B Virus Core Protein.
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Mechanism: Compounds derived from this scaffold can accelerate abnormal capsid assembly (Class II modulation), leading to empty, non-infectious virions.
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Chemistry: The pyridine nitrogen and 2-methoxy group provide critical hydrogen bond acceptor motifs.
T-Type Calcium Channel Blockers
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Target: CaV3.2 channels.
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Utility: Treatment of neuropathic pain and epilepsy.
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Workflow: The amino ester is cyclized with aldehydes or ketones to form pyrido[3,4-d]pyrimidine or similar fused systems.
Figure 2: Divergent synthesis pathways from the core scaffold to bioactive therapeutic classes.
Part 4: Analytical Characterization
To ensure the integrity of the "Self-Validating System" in your experiments, the following analytical signatures should be confirmed:
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1H NMR (DMSO-d6, 400 MHz):
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δ ~3.8 ppm (s, 3H): Methyl ester (-COOCH 3).
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δ ~3.9 ppm (s, 3H): Methoxy group (-OCH 3).
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δ ~6.0–6.5 ppm (bs, 2H): Amine protons (-NH 2), exchangeable with D₂O.
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δ ~7.5 ppm (s, 1H): Pyridine C3-H.
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δ ~8.2 ppm (s, 1H): Pyridine C6-H.
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Note: The absence of coupling between aromatic protons (singlets) confirms the para relationship or isolated positions, distinguishing it from other isomers.
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LC-MS:
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ESI+: [M+H]+ = 183.2.
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Purity Check: UV detection at 254 nm. Impurities (e.g., unreduced nitro compound) will appear significantly more hydrophobic (later retention time).
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Part 5: References
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Acmec Biochemical. (n.d.). Methyl 5-amino-2-methoxyisonicotinate Product Page. Retrieved from
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Broad Institute. (2018). WO2018183936A1: Compounds and Methods Useful for Treating or Preventing Cancers. (Citing usage in kinase/ENPP1 contexts). Retrieved from
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Kyowa Hakko Kirin Co., Ltd. (2012). EP2671582B1: Ring-fused heterocyclic derivative. (Describing cyclization protocols for T-type calcium channel blockers). Retrieved from
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Taiho Pharmaceutical. (2013). US9533985B2: Sulfonamide derivative and medicinal use thereof. (Detailed synthesis of sulfonamide derivatives from the amino-isonicotinate core). Retrieved from
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Fluorochem. (n.d.).[7] Methyl 5-amino-2-methoxyisonicotinate Data Sheet. Retrieved from
Sources
- 1. 1368183-31-6[Methyl 5-amino-2-methoxyisonicotinate]- Acmec Biochemical [acmec.com.cn]
- 2. WO2013161904A1 - Sulfonamide derivative and medicinal use thereof - Google Patents [patents.google.com]
- 3. US9533985B2 - Sulfonamide derivative and medicinal use thereof - Google Patents [patents.google.com]
- 4. WO2025106780A1 - Rxfp1 receptor agonists - Google Patents [patents.google.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. WO2019046778A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1) inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields (A) `C_2H_5CH_2overset(CH_3)overset(|)underset(CH_3)underset(|)C-OCH_3` (B) `C_2H_5 CH_2underset(CH_3)underset(|)C=CH_2` (C ) `C_2H_5 CH=underset(CH_3)underset(|)C-CH_3` [allen.in]
- 10. m.youtube.com [m.youtube.com]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
